molecular formula C11H14O B159971 2-Methyl-3-(propan-2-yl)benzaldehyde CAS No. 127451-11-0

2-Methyl-3-(propan-2-yl)benzaldehyde

Cat. No. B159971
M. Wt: 162.23 g/mol
InChI Key: ZOJKUHSSLKZYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(propan-2-yl)benzaldehyde, also known as cuminaldehyde, is a natural organic compound that is commonly found in the essential oil of cumin, a spice widely used in various cuisines around the world. This aromatic aldehyde has been the focus of significant scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response.

Biochemical And Physiological Effects

2-Methyl-3-(propan-2-yl)benzaldehyde has been shown to possess various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant activities. It has been shown to inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals and prevent oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methyl-3-(propan-2-yl)benzaldehyde in lab experiments is its natural origin and low toxicity, which makes it a safe and environmentally friendly alternative to synthetic chemicals. However, its low solubility in water and high volatility can pose challenges in certain experimental setups, and its complex chemical structure can make it difficult to synthesize and purify.

Future Directions

There are many potential future directions for the study of 2-Methyl-3-(propan-2-yl)benzaldehyde, including:
1. Further investigation of its pharmacological properties and potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
2. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
3. Investigation of its potential as a natural preservative in food and cosmetic products.
4. Study of its effects on the gut microbiome and its potential as a prebiotic or probiotic agent.
5. Investigation of its potential as a natural pesticide in agriculture and its effects on non-target organisms.

Synthesis Methods

The synthesis of 2-Methyl-3-(propan-2-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the isomerization of α-pinene, and the cyclization of 2-methyl-3-(propan-2-yl)phenol. However, the most commonly used method is the oxidation of cumene using air as an oxidant in the presence of a catalyst, such as cobalt or manganese.

Scientific Research Applications

2-Methyl-3-(propan-2-yl)benzaldehyde has been extensively studied for its potential applications in various fields, including food, medicine, and agriculture. In the food industry, it is commonly used as a flavoring agent in various products, such as baked goods, beverages, and confectionery. In medicine, it has been shown to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. In agriculture, it has been used as a natural pesticide to control various pests and diseases.

properties

CAS RN

127451-11-0

Product Name

2-Methyl-3-(propan-2-yl)benzaldehyde

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-8H,1-3H3

InChI Key

ZOJKUHSSLKZYIO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(C)C)C=O

Canonical SMILES

CC1=C(C=CC=C1C(C)C)C=O

synonyms

Benzaldehyde, 2-methyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

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